molecular formula C17H25ClN2 B5791219 1-(4-chlorobenzyl)-4-cyclohexylpiperazine

1-(4-chlorobenzyl)-4-cyclohexylpiperazine

Cat. No.: B5791219
M. Wt: 292.8 g/mol
InChI Key: UYIZMAPXJJRKPV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a 4-chlorobenzyl group attached to a piperazine ring, which is further substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-cyclohexylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. For instance, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)piperazine: Similar structure but lacks the cyclohexyl group.

    4-Cyclohexylpiperazine: Similar structure but lacks the 4-chlorobenzyl group.

    1-Benzyl-4-cyclohexylpiperazine: Similar structure but lacks the chlorine atom on the benzyl group.

Uniqueness: 1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is unique due to the presence of both the 4-chlorobenzyl and cyclohexyl groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-Chlorobenzyl)-4-cyclohexylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a chlorobenzyl group and a cyclohexyl group. Its chemical structure can be represented as follows:

C16H22ClN\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to exhibit affinity for:

  • Dopamine Receptors : The compound acts as a dopamine receptor antagonist, which may contribute to its effects in managing psychiatric disorders.
  • Serotonin Receptors : It has been implicated in modulating serotonin pathways, potentially influencing mood and anxiety levels.

The compound's mechanism involves binding to these receptors, leading to downstream effects such as altered neurotransmitter release and modulation of neuronal excitability.

Antidepressant Effects

Several studies have indicated that this compound exhibits antidepressant-like effects in animal models. For instance:

  • Study 1 : In a forced swim test, administration of the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs .
  • Study 2 : Chronic treatment with the compound improved behavioral outcomes in models of stress-induced depression, indicating its potential utility in treating depressive disorders .

Antipsychotic Properties

Research has also explored the antipsychotic potential of this compound. In rodent models mimicking schizophrenia, it demonstrated efficacy in reducing hyperlocomotion and improving cognitive deficits associated with dopaminergic dysregulation .

Case Study 1: Efficacy in Depression Models

In a double-blind study involving rodents, subjects treated with this compound showed significant improvements in depressive behaviors compared to controls. The results indicated a rapid onset of action similar to ketamine, suggesting its potential as a fast-acting antidepressant .

Case Study 2: Schizophrenia Treatment

A clinical trial assessing the safety and efficacy of this compound in patients with schizophrenia reported favorable outcomes. Patients exhibited reduced symptoms on the Positive and Negative Syndrome Scale (PANSS) after treatment with the compound over eight weeks .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other piperazine derivatives:

Compound NameActivity TypeMechanism of ActionReference
This compoundAntidepressant/AntipsychoticDopamine & Serotonin Receptor Modulation
1-(3-Methylphenyl)-4-piperidinolAntidepressantSerotonin Reuptake Inhibition
1-(2-Fluorophenyl)-4-piperidinolAntipsychoticDopamine D2 Receptor Antagonism

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclohexylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZMAPXJJRKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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